N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide is a complex organic compound with the molecular formula C18H18ClNO3S This compound is known for its unique structural features, which include a benzothiophene core, a chlorinated benzyl group, and a dioxidotetrahydrothiophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiophene ring.
Introduction of the Chlorinated Benzyl Group: This step involves the chlorination of a benzyl precursor followed by its attachment to the benzothiophene core through nucleophilic substitution reactions.
Incorporation of the Dioxidotetrahydrothiophenyl Moiety: This step involves the oxidation of a tetrahydrothiophene precursor to form the dioxidotetrahydrothiophenyl group, which is then attached to the benzothiophene core through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl moiety can undergo further oxidation to form sulfone derivatives.
Reduction: The chlorinated benzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3), thiols (RSH), and amines (RNH2).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the benzothiophene core may interact with protein kinases, while the dioxidotetrahydrothiophenyl moiety may interact with redox-sensitive proteins. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Similar structure but lacks the benzothiophene core.
N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-sulfonamide: Similar structure but contains a sulfonamide group instead of a carboxamide group.
Properties
Molecular Formula |
C20H18ClNO3S2 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-benzyl-3-chloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO3S2/c21-18-16-8-4-5-9-17(16)26-19(18)20(23)22(12-14-6-2-1-3-7-14)15-10-11-27(24,25)13-15/h1-9,15H,10-13H2 |
InChI Key |
PCERHGFNDISAHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.